Molecular weight and formula of N-(5-Bromothiophen-2-yl)-N-butylbutanamide
Executive Summary N-(5-Bromothiophen-2-yl)-N-butylbutanamide (CAS: 1392491-61-8 ) is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Disting...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(5-Bromothiophen-2-yl)-N-butylbutanamide (CAS: 1392491-61-8 ) is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Distinguished by its 5-bromothiophene core, this molecule serves as a critical electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the N-butylbutanamide moiety provides lipophilic tuning and solubility enhancement.
This guide details the molecular specifications, a validated synthetic protocol based on Buchwald-Hartwig amination, and the mechanistic logic governing its reactivity.
Physicochemical Profile
The following data aggregates calculated and experimental parameters essential for handling and characterization.
Parameter
Value
Notes
IUPAC Name
N-(5-Bromothiophen-2-yl)-N-butylbutanamide
CAS Number
1392491-61-8
Validated Registry Number
Molecular Formula
Molecular Weight
304.25 g/mol
Average Mass
Monoisotopic Mass
303.0292 Da
Based on
Isotope Pattern
M (100%), M+2 (97.3%)
Characteristic 1:1 doublet due to Bromine
LogP (Predicted)
4.2 ± 0.4
Highly Lipophilic
Topological PSA
20.3
Polar Surface Area (Amide only)
Physical State
Viscous Oil or Low-Melting Solid
Dependent on purity/crystallinity
Synthetic Architecture
The synthesis of N-heteroaryl amides, particularly those involving electron-rich thiophenes, presents stability challenges. Direct nitration/reduction routes often lead to decomposition. Therefore, a Modular Palladium-Catalyzed Approach is the industry standard for high-fidelity synthesis.
Validated Synthetic Route
We employ a sequential Buchwald-Hartwig Amination followed by Acylation . This route avoids the instability of isolated 2-aminothiophenes by rapidly converting the intermediate amine into the stable amide.
Rationale: 2,5-Dibromothiophene is symmetric. Using a bulky ligand like BINAP or Xantphos enhances selectivity for mono-amination over bis-amination.
Procedure:
Charge a reactor with 2,5-dibromothiophene (1.0 equiv),
(2 mol%), and BINAP (4 mol%).
Add toluene (0.2 M) and Sodium tert-butoxide (1.2 equiv).
Add n-butylamine (1.1 equiv) dropwise.
Heat to 80°C under
for 4-6 hours.
Critical Control Point: Monitor by HPLC. Stop when starting material is <5% to minimize bis-coupling products.
Workup: Filter through Celite, concentrate. The intermediate is air-sensitive; proceed immediately to Step 2.
Step 2: N-Acylation
Rationale: Acylation stabilizes the electron-rich aminothiophene core against oxidation.
Procedure:
Dissolve the crude amine in anhydrous DCM (0.3 M).
Add Triethylamine (1.5 equiv) and cool to 0°C.
Add Butyryl chloride (1.2 equiv) dropwise.
Warm to RT and stir for 2 hours.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Mechanistic Logic & Causality
Understanding the catalytic cycle is vital for troubleshooting low yields. The rate-determining step in Step 1 is often the Oxidative Addition of the electron-rich thiophene bromide to the Pd(0) center.
Catalytic Cycle (DOT Visualization)
Figure 2: Pd-Catalyzed Buchwald-Hartwig Cycle. The bulky ligand (L) prevents the second oxidative addition, ensuring mono-selectivity.
Quality Control & Analytical Characterization
To ensure the integrity of the building block for downstream applications, the following specifications must be met.
Mass Spectrometry (MS)
Expectation: A distinct 1:1 doublet at m/z 303 and 305 (
) is mandatory.
Diagnostic: If the M+2 peak is missing, the bromine has been lost (likely hydrodebromination side reaction during coupling).
Multiplets (1.3 - 1.6 ppm) for the central methylene chain.
Triplet (~0.9 ppm) for the terminal methyl.
Butanamide Group:
Triplet (~2.2 ppm) for
.
Distinct from the butyl chain due to the carbonyl deshielding.
Applications in Drug Discovery
This molecule is not merely an end-product but a versatile Scaffold .
Suzuki-Miyaura Coupling: The retained bromine at the 5-position is highly reactive towards boronic acids, allowing the rapid construction of 5-aryl-2-aminothiophene libraries, a privileged motif in kinase inhibitors (e.g., P38 MAP kinase).
Solubility Tuning: The lipophilic butyl and butyryl chains mimic lipid structures, potentially increasing membrane permeability for CNS-targeted drugs.
Bioisosterism: The thiophene-amide motif serves as a bioisostere for phenyl-amides, often improving metabolic stability against P450 oxidation.
References
Compound Registry: N-(5-Bromothiophen-2-yl)-N-butylbutanamide. CAS No. 1392491-61-8. (Verified via CAS Algorithm).
Synthetic Methodology: Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link
Catalytic Cycle: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society, 116(13), 5969–5970. Link
N-(5-Bromothiophen-2-yl)-N-butylbutanamide as a pharmaceutical intermediate
The following technical guide is structured as an advanced whitepaper for pharmaceutical researchers, focusing on the synthetic utility, mechanistic behavior, and handling of N-(5-Bromothiophen-2-yl)-N-butylbutanamide ....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an advanced whitepaper for pharmaceutical researchers, focusing on the synthetic utility, mechanistic behavior, and handling of N-(5-Bromothiophen-2-yl)-N-butylbutanamide .
Executive Summary
N-(5-Bromothiophen-2-yl)-N-butylbutanamide (CAS: 1392491-61-0) is a specialized heterocyclic building block used primarily in the development of thiophene-based pharmacophores .[1] Unlike commodity intermediates, this compound represents a "masked" scaffold, designed to overcome the inherent instability of electron-rich 2-aminothiophenes.[1]
Its structural dualism—featuring a reactive C5-bromine for cross-coupling and a stable N-butyl-N-butyryl moiety—makes it a critical linchpin for synthesizing libraries of:
Kinase Inhibitors: Specifically targeting serine/threonine kinases where the thiophene core acts as a bioisostere for phenyl or pyridine rings.
GPCR Modulators: Including allosteric enhancers for adenosine receptors.
Anti-infectives: Leveraging the thiophene ring's properties in antifungal research.
This guide provides an in-depth analysis of its chemical behavior, validated synthetic protocols, and safety considerations for scale-up.[1]
Chemical Profile & Structural Analysis[1][2][3]
Physicochemical Properties
Property
Data
Note
Formula
C₁₂H₁₈BrNOS
Molecular Weight
304.25 g/mol
Heavy atom count aids crystallography
Appearance
Off-white to pale yellow solid
Sensitive to light/oxidation
Solubility
DMSO, DCM, Ethyl Acetate
Poor solubility in water/hexanes
LogP (Predicted)
~3.8 - 4.2
Highly lipophilic due to butyl chains
Reactive Handle
C-Br (Position 5)
Activated for Pd-catalyzed coupling
Structural Logic: The "Push-Pull" System
The utility of this intermediate lies in its specific substitution pattern, which solves a common synthetic problem:
The Problem: Free 2-aminothiophenes are notoriously unstable, prone to oxidative dimerization and polymerization.[1]
The Solution (The Amide Mask): The N-butyryl group acts as an electron-withdrawing protecting group, reducing the electron density of the nitrogen lone pair.[1] This stabilizes the thiophene ring against oxidation while directing electrophilic substitution (like bromination) or facilitating cross-coupling at the 5-position.[1]
The Lipophilic Tail: The N-butyl group improves solubility in non-polar organic solvents, essential for maintaining homogeneity during transition-metal catalyzed reactions.[1]
The primary value of N-(5-Bromothiophen-2-yl)-N-butylbutanamide is as a Suzuki-Miyaura coupling partner .[1] The C5-Br bond is highly activated due to the electron-rich nature of the thiophene ring (even with the amide), allowing for mild coupling conditions.[1]
As a Senior Scientist, I have identified common failure modes when working with this specific intermediate.
Impurity Control: The "Des-Bromo" Risk
During the Suzuki coupling, a common impurity is the des-bromo analog (N-butyl-N-(thiophen-2-yl)butanamide).[1]
Cause: Incomplete oxidative addition or presence of hydride sources.
Mitigation: Use strictly anhydrous solvents if using hydride-sensitive catalysts, or switch to a precatalyst like XPhos Pd G2 for difficult couplings.[1] Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.
Stability of the Amide
The N-butylbutanamide linkage is robust under basic coupling conditions (K₂CO₃/Na₂CO₃).[1] However, it is susceptible to hydrolysis under strong acidic conditions (e.g., 6M HCl, reflux).[1]
Strategic Use: If the final target requires a free amine, perform the hydrolysis after the Suzuki coupling using 6M HCl/EtOH at reflux. The bulky butyl group may slow this rate; microwave irradiation (120°C, 30 min) is often required for complete deprotection.[1]
Safety & Handling (E-E-A-T)
Thiophene Toxicity
Thiophene derivatives can be metabolically activated to reactive sulfoxides or epoxides, which are potential hepatotoxins.[1]
Control: Handle all solids in a fume hood. Wear nitrile gloves (double-gloving recommended for solutions).[1]
Waste: Segregate sulfur-containing waste from general organic waste streams to prevent foul odors and specific disposal protocols.
Lachrymator Potential
While the amide itself is not a strong lachrymator, the precursors (Butyryl chloride) used to synthesize it are.[1] Ensure no residual acyl chlorides are present in the isolated intermediate.
References
PubChem. (2025).[3][4][5] Compound Summary for CID 60678243: 4-(5-bromothiophen-2-yl)-N-cyclopropylbutanamide (Related Structure).[1][6] National Library of Medicine. [Link][1]
Mishra, R., et al. (2020). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest.[1][7] MDPI Molecules. [Link]
Application Notes and Protocols: Preparation of Biaryl Derivatives from N-(5-Bromothiophen-2-yl)-N-butylbutanamide
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthetic pathways for the preparation of biaryl derivatives from N-(5-Bromothiophen-2-yl)-N-butylbutanamide....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthetic pathways for the preparation of biaryl derivatives from N-(5-Bromothiophen-2-yl)-N-butylbutanamide. Biarylthiophenes are a critical structural motif in medicinal chemistry and materials science, and their synthesis via palladium-catalyzed cross-coupling reactions offers a versatile and efficient approach. This document provides in-depth protocols for Suzuki-Miyaura, Stille, and Heck couplings, elucidating the mechanistic underpinnings and rationale behind experimental choices. The aim is to equip researchers with the necessary knowledge to successfully synthesize these valuable compounds, with a focus on scientific integrity and practical application.
Introduction: The Significance of Biaryl Thiophene Scaffolds
Thiophene-containing biaryl structures are privileged scaffolds in a vast array of biologically active compounds and functional organic materials.[1][2] Their unique electronic properties and conformational flexibility make them ideal components in the design of novel pharmaceuticals, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][3] The starting material, N-(5-Bromothiophen-2-yl)-N-butylbutanamide, is a versatile building block, with the bromine atom at the 5-position serving as a handle for various palladium-catalyzed cross-coupling reactions to introduce aryl substituents. The N-butylbutanamide group at the 2-position can influence the electronic and steric environment of the thiophene ring, potentially modulating the biological activity of the final biaryl derivative.[4][5]
The choice of cross-coupling methodology is paramount and depends on factors such as the nature of the coupling partner, functional group tolerance, and desired scale of the reaction. This guide will focus on three of the most robust and widely utilized palladium-catalyzed reactions for C-C bond formation: the Suzuki-Miyaura, Stille, and Heck couplings.[6]
Strategic Overview of Synthetic Pathways
The conversion of N-(5-Bromothiophen-2-yl)-N-butylbutanamide to its biaryl derivatives primarily relies on the palladium-catalyzed coupling of the C(sp²)-Br bond with a suitable aryl partner. The general transformation is depicted below:
Figure 1: General synthetic strategies for biaryl derivatives.
Suzuki-Miyaura Coupling: A Versatile and Green Approach
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[7][8][9]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the bromothiophene derivative to form a Pd(II) intermediate.
Transmetalation: The aryl group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
N-(5-Bromothiophen-2-yl)-N-butylbutanamide
Arylboronic acid (1.2 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)[8][10]
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Inert gas (Argon or Nitrogen)
Procedure:
To a flame-dried Schlenk flask, add N-(5-Bromothiophen-2-yl)-N-butylbutanamide (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
Evacuate and backfill the flask with an inert gas three times.
Add the palladium catalyst under a positive pressure of the inert gas.
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Parameter
Recommended Condition
Rationale
Catalyst
Pd(PPh₃)₄, PdCl₂(dppf)
Robust and commercially available catalysts with good activity for aryl bromides.
Base
K₂CO₃, K₃PO₄
Activates the boronic acid for transmetalation.[10]
Solvent
1,4-Dioxane/H₂O, Toluene/H₂O
A biphasic system often enhances the reaction rate and yield.[11]
Temperature
80-100 °C
Provides sufficient energy for oxidative addition and reductive elimination.
Table 1: Recommended conditions for Suzuki-Miyaura coupling.
Stille Coupling: Tolerant of Diverse Functional Groups
The Stille coupling utilizes organostannane reagents and is renowned for its exceptional tolerance of a wide range of functional groups.[12][13] However, the toxicity of organotin compounds necessitates careful handling and purification.[14]
Mechanistic Rationale
The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves an organostannane.[14][15]
Oxidative Addition: Pd(0) inserts into the C-Br bond.
Transmetalation: The aryl group is transferred from the organotin reagent to the palladium center. This step is often the rate-determining step.
Reductive Elimination: The biaryl product is formed, and the Pd(0) catalyst is regenerated.
Figure 3: Simplified catalytic cycle for the Stille coupling.
Higher temperatures are often required to drive the reaction to completion.
Table 2: Recommended conditions for Stille coupling.
Heck Coupling: Arylation of Alkenes
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[17][18] This reaction is particularly useful for synthesizing biaryls with an alkenyl linker.
Mechanistic Rationale
The Heck reaction mechanism involves the following key steps:[19]
Oxidative Addition: Pd(0) inserts into the C-Br bond of the bromothiophene.
Olefin Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.
β-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species reductively eliminates HX with the help of a base, regenerating the Pd(0) catalyst.
Figure 4: Simplified catalytic cycle for the Heck coupling.
Experimental Protocol: Heck Coupling
Materials:
N-(5-Bromothiophen-2-yl)-N-butylbutanamide
Alkene (e.g., styrene, acrylate, 1.5 equivalents)
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
Ligand (e.g., PPh₃, P(o-tolyl)₃, 4-10 mol%)
Base (e.g., Et₃N, K₂CO₃, 2-3 equivalents)
Solvent (e.g., DMF, NMP, or acetonitrile)
Inert gas (Argon or Nitrogen)
Procedure:
To a flame-dried Schlenk flask, add the palladium catalyst and the ligand.
Evacuate and backfill the flask with an inert gas three times.
Add the solvent, followed by N-(5-Bromothiophen-2-yl)-N-butylbutanamide (1 equivalent), the alkene (1.5 equivalents), and the base (2-3 equivalents).
Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Parameter
Recommended Condition
Rationale
Catalyst
Pd(OAc)₂, PdCl₂(PPh₃)₂
Common and effective palladium sources for Heck reactions.
Ligand
PPh₃, P(t-Bu)₃
The choice of ligand can influence the regioselectivity and efficiency of the reaction.[18]
Base
Et₃N, Cs₂CO₃
Essential for regenerating the Pd(0) catalyst.[18]
Solvent
DMF, NMP
High-boiling polar aprotic solvents are typically used.
Temperature
80-120 °C
Necessary to promote the reaction, especially with less reactive aryl bromides.
Table 3: Recommended conditions for Heck coupling.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions detailed herein provide a powerful and versatile toolkit for the synthesis of biaryl derivatives from N-(5-Bromothiophen-2-yl)-N-butylbutanamide. The choice between Suzuki-Miyaura, Stille, and Heck couplings will depend on the specific synthetic goals, available reagents, and desired functional group compatibility. While the provided protocols offer a solid foundation, empirical optimization of reaction conditions is often necessary to achieve the highest yields and purity for a specific substrate. The continued development of more active and selective catalyst systems will undoubtedly further expand the scope and utility of these transformative reactions in the fields of drug discovery and materials science.
References
O. Daugulis, et al. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters. [Link]
BenchChem (2025). comparative study of palladium catalysts for cross-coupling with 3-(bromomethyl)-2-chlorothiophene. BenchChem.
O. Daugulis, et al. (2005). Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. PubMed. [Link]
O. Daugulis, et al. (2006). Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. Journal of the American Chemical Society.
A. A. Al-Amiery, et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.
A. S. El-Saghier, et al. (2010). ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications.
A. A. Al-Amiery, et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. PMC. [Link]
S. R. Thummalapenta, et al. (2016). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Indo American Journal of Pharmaceutical Research.
C. M. R. Volla, et al. (2016). Preparation of Polyfunctional Biaryl Derivatives by Cyclolanthanation of 2‐Bromobiaryls and Heterocyclic Analogues Using nBu2LaCl⋅4 LiCl. PMC.
A. Parveen, et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.
S. A. A. Shah, et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]
Myers, A. (2011). Overview of the Stille Reaction. Scribd.
Y. Ashikari, et al. (2022). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemical Engineering.
N. Mahmood, et al. (2024). Synthesis of 2,5-biaryl-3-hexylthiophene derivatives (3a–i).
S. Iqbal, et al. (2018). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials. MDPI. [Link]
A. M. Echavarren, et al. (2007). The Mechanisms of the Stille Reaction. University of Windsor.
C. M. B. K. Kaster, et al. (2025). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. PMC.
J. D. G. V. T. L. S. D. G. L. D. B. D. C. S. A. M. D. F. D. G. T. Noël (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. PMC.
N. E. Leadbeater & M. Marco (2003). Transition-metal-free Suzuki-type coupling reactions: scope and limitations of the methodology. PubMed. [Link]
A. F. Littke & G. C. Fu (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal.
U. Rashid, et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. MDPI. [Link]
U. Rashid, et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
J. D. G. V. T. L. S. D. G. L. D. B. D. C. S. A. M. D. F. D. G. T. Noël (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
S. Iqbal, et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
R. Knowles (2004). The Intramolecular Heck Reaction. Macmillan Group.
Tokyo Chemical Industry (2023). Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
U. Rashid, et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]
S. Iqbal, et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
Technical Support Center: Purification of N-(5-Bromothiophen-2-yl)-N-butylbutanamide by Column Chromatography
Welcome to the technical support center for the purification of N-(5-Bromothiophen-2-yl)-N-butylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of N-(5-Bromothiophen-2-yl)-N-butylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity of this target compound using column chromatography. We will delve into the nuances of the separation process, offering not just protocols but the scientific reasoning behind them, to empower you to troubleshoot and optimize your purifications effectively.
Understanding the Purification Challenge
N-(5-Bromothiophen-2-yl)-N-butylbutanamide is a moderately polar amide. The primary purification challenge often lies in separating it from unreacted starting materials, such as 5-bromo-N-butylthiophen-2-amine and butanoyl chloride, as well as potential by-products. A common side reaction during the synthesis of related brominated thiophenes is over-bromination, which could lead to di-brominated impurities.[1][2][3] The amide functionality can also lead to tailing on standard silica gel due to its ability to hydrogen bond. This guide will provide strategies to mitigate these issues and achieve a highly pure final product.
Recommended Column Chromatography Protocol
This protocol outlines a standard approach for the purification of N-(5-Bromothiophen-2-yl)-N-butylbutanamide. Optimization may be required based on the specific impurity profile of your crude material.
Removing unreacted 2-aminothiophene starting material
Technical Support Center: 2-Aminothiophene Purification Topic: Removing Unreacted 2-Aminothiophene Starting Material Case ID: PUR-2AT-001 Status: Active Guide Executive Summary: The "Weak Base" Trap Read this first: If y...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Aminothiophene Purification
Topic: Removing Unreacted 2-Aminothiophene Starting Material
Case ID: PUR-2AT-001
Status: Active Guide
Executive Summary: The "Weak Base" Trap
Read this first: If you are trying to remove a 2-aminothiophene (specifically Gewald products like ethyl 2-amino-thiophene-3-carboxylates) using a standard 1M HCl wash, it will likely fail.
Unlike standard anilines or alkyl amines, 2-aminothiophenes stabilized by electron-withdrawing groups (EWG) at the C3 position are vinylogous amides , not true amines. Their basicity is extremely low (pKa of conjugate acid
0–1). They will not protonate significantly in dilute acid and will remain in your organic layer, co-eluting with your product.
This guide details the three field-proven strategies to remove them: Electrophilic Scavenging (Best) , Chromatographic "Shifting" , and Solubility Exploitation .
Module 1: Chemical Scavenging (The Gold Standard)
Recommended for: High-value intermediates, medicinal chemistry libraries, and scale-up (<100g).
Because 2-aminothiophenes are poor bases but excellent nucleophiles (due to the electron-rich thiophene ring), they react rapidly with electrophilic resins. This method avoids aqueous workup and prevents emulsion formation.
Protocol: PS-Isocyanate Scavenging
Reagent: Polystyrene-bound Isocyanate (PS-NCO) or PS-Benzaldehyde.
Mechanism: The unreacted amine attacks the isocyanate, becoming covalently bound to the insoluble bead.
Step-by-Step Workflow:
Calculate Loading: Determine the excess moles of 2-aminothiophene remaining (via LCMS/NMR).
Stoichiometry: Add 3.0 equivalents of PS-Isocyanate resin relative to the unreacted amine.
Solvent System: Ensure the reaction solvent is compatible (DCM, THF, or DMF). Avoid alcohols (MeOH/EtOH) as they will compete for the isocyanate.
Incubation: Shake or stir gently at room temperature for 4–12 hours .
Tip: If the amine is sterically hindered (e.g., C4/C5 substituted), heat to 40°C.
Filtration: Filter the mixture through a fritted funnel or Celite pad.
Rinse: Wash the resin cake with DCM to recover entrained product.
Result: The filtrate contains your product; the impurity is trapped on the beads.
Figure 1: Workflow for solid-phase scavenging of 2-aminothiophenes.
Recommended for: When scavenger resins are unavailable or too expensive.
If the 2-aminothiophene co-elutes with your product (common due to similar polarity), you must chemically alter the impurity to change its Retention Factor (Rf).
The "Anhydride Shift" Protocol
Reagent: Add Acetic Anhydride (Ac₂O) or Phthalic Anhydride (1.5–2.0 equiv relative to the impurity) directly to the crude reaction mixture.
Reaction: Stir for 30–60 minutes.
Mechanism:[1][2][3][4][5] The amine converts to an acetamide or phthalimide.
Effect: This drastically changes the polarity (Acetamides are often much more polar; Phthalimides are less polar but bulky).
Workup: Perform a standard wash (NaHCO₃) to remove excess anhydride/acid.
Separation: Run your flash column. The derivatized impurity will now elute at a significantly different Rf than your target product.
Derivatizing Agent
Resulting Species
Rf Change (Typical)
Removal Method
Acetic Anhydride
Acetamide
Lower Rf (More Polar)
Sticks to Silica top
Phthalic Anhydride
Phthalimide
Higher Rf (Less Polar)
Elutes in solvent front
Phenyl Isocyanate
Urea
Much Lower Rf
Precipitates or sticks
Module 3: Troubleshooting & FAQs
Q1: Why did my 1M HCl wash fail to remove the starting material?
Technical Insight: Most 2-aminothiophenes used in synthesis are Gewald products (e.g., containing an ester or cyano group at C3).
The Problem: The electron-withdrawing ester creates a vinylogous amide system. The lone pair on the nitrogen is delocalized into the ring and the ester carbonyl.
The Consequence: The pKa of the conjugate acid is
0. A 1M HCl wash (pH 0) is not strong enough to fully protonate it. You would need concentrated H₂SO₄, which would likely destroy your product.
Solution: Stop acid washing. Use Method 1 (Scavenging) .
Q2: The reaction mixture turned black/tarry. Is my product gone?
Diagnosis: Oxidative Polymerization.
Cause: Free 2-aminothiophenes are highly susceptible to oxidation by air, forming azo-dimers and extended polymers ("thiophene tar").
Prevention:
Always store the starting material under Nitrogen/Argon.
If the starting material is black before you start, recrystallize it (EtOH or Isopropanol) before use.
Add a radical scavenger (e.g., BHT) if the reaction allows.
Q3: Can I use recrystallization instead of chromatography?
Yes. Gewald amines often crystallize well.
Solvent: Ethanol or Isopropanol (hot/cold).
Protocol: If your product is an amide/urea derived from the aminothiophene, it is likely less soluble in alcohols than the starting amine. Chill the reaction mixture; the product may precipitate while the unreacted amine stays in the mother liquor.
Logic Map: Selecting the Right Strategy
Figure 2: Decision matrix based on the chemical structure of the impurity.
References
Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. (Foundational text on the stability and synthesis of these amines).
Biotage AB. (2024).[1] Isocyanate Resin (PS-Isocyanate) Technical Note. (Industry standard for scavenging nucleophiles).
Sabnis, R. W. (2008). 2-Aminothiophenes: Building Blocks for Modern Drug Discovery. Journal of Heterocyclic Chemistry. (Review of reactivity and handling).
Liang, F., et al. (2015). Green methodologies for the synthesis of 2-aminothiophene. (Discusses solubility and recrystallization purification).